molecular formula C9H8BrFO3S B13469042 7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride CAS No. 2901105-13-1

7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride

Cat. No.: B13469042
CAS No.: 2901105-13-1
M. Wt: 295.13 g/mol
InChI Key: AJYRBIBIENCRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride typically involves the bromination of 3,4-dihydro-2H-1-benzopyran followed by sulfonylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a sulfonyl fluoride reagent for the sulfonylation step. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques would be essential to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.

Major Products Formed

    Substitution Reactions: Products include various substituted benzopyran derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: The major product is the corresponding sulfonic acid derivative.

Scientific Research Applications

7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride involves its interaction with specific molecular targets. The bromine and sulfonyl fluoride groups are reactive sites that can form covalent bonds with nucleophilic residues in proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-3,4-dihydro-2H-1-benzopyran-3-one
  • 3,4-dihydro-2H-1-benzopyran-4-sulfonyl chloride
  • 7-bromo-2H-1-benzopyran-4-sulfonyl fluoride

Uniqueness

7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride is unique due to the presence of both bromine and sulfonyl fluoride groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

2901105-13-1

Molecular Formula

C9H8BrFO3S

Molecular Weight

295.13 g/mol

IUPAC Name

7-bromo-3,4-dihydro-2H-chromene-4-sulfonyl fluoride

InChI

InChI=1S/C9H8BrFO3S/c10-6-1-2-7-8(5-6)14-4-3-9(7)15(11,12)13/h1-2,5,9H,3-4H2

InChI Key

AJYRBIBIENCRAN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1S(=O)(=O)F)C=CC(=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.